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molecular formula C12H10N4 B8568759 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole CAS No. 630389-84-3

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Cat. No. B8568759
M. Wt: 210.23 g/mol
InChI Key: WFYVLCOPNLQQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202367B2

Procedure details

Operating protocol B (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 535 mg of 1-(4′-bromophenyl)-1H-imidazole (2.4 mmoles), 136 mg of pyrazole (2 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1>C(#N)C>[N:8]1([C:5]2[CH:6]=[CH:7][C:2]([N:13]3[CH:17]=[CH:16][CH:15]=[N:14]3)=[CH:3][CH:4]=2)[CH:12]=[CH:11][N:10]=[CH:9]1

Inputs

Step One
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Smiles
Step Two
Name
Quantity
535 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1C=NC=C1
Step Three
Name
Quantity
136 mg
Type
reactant
Smiles
N1N=CC=C1
Step Four
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
protocol B (82° C., 48 hours)
Duration
48 h

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C1=CC=C(C=C1)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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